1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with various substituents that can influence its chemical and biological properties.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of an aromatic amine with an aromatic aldehyde and pyrazolone in the presence of a suitable solvent such as ethylene glycol . The reaction typically requires heating for a few hours to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent sensor and in the study of biological processes.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar pyrazole-quinoline structure but differ in the position of the fused rings.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline ring but have different substituents and properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and are known for their diverse biological activities .
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl- lies in its specific structure and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
824968-30-1 |
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Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinolin-6-amine |
InChI |
InChI=1S/C19H18N4/c1-12-17-19(22-21-12)14-10-7-11-15(23(2)3)16(14)18(20-17)13-8-5-4-6-9-13/h4-11H,1-3H3,(H,21,22) |
InChI Key |
JBVLIEXTXNLMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C(=CC=C3)N(C)C)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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